Cycloeicosane
CAS No.: 296-56-0
Cat. No.: VC16980049
Molecular Formula: C20H40
Molecular Weight: 280.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 296-56-0 |
|---|---|
| Molecular Formula | C20H40 |
| Molecular Weight | 280.5 g/mol |
| IUPAC Name | cycloicosane |
| Standard InChI | InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2 |
| Standard InChI Key | ZBLGFUHEYYJSSE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCCCCCCCCCCCCCCCCC1 |
Introduction
Chemical Identity and Structural Properties of Cycloeicosane
Cycloeicosane belongs to the cycloalkane series, distinguished by its fully saturated carbon ring comprising 20 atoms. Its molecular structure, , confers a balance between rigidity and flexibility, enabling diverse conformational states . The compound’s hydrophobicity stems from its non-polar carbon-hydrogen bonds, which limit solubility in aqueous environments but enhance compatibility with lipid-rich matrices.
The IUPAC nomenclature designates cycloeicosane as a systematic name, with alternative designations such as cycloicosane occasionally appearing in literature . Its structural stability arises from the absence of double bonds or functional groups, making it resistant to oxidation under standard conditions. Comparative analyses of cyclic alkanes reveal that larger rings like cycloeicosane exhibit reduced ring strain compared to smaller counterparts (e.g., cyclohexane or cyclooctane), though quantitative strain energy measurements remain uncharacterized in existing studies .
Analytical Characterization and Detection
Gas chromatography-mass spectrometry (GC-MS) serves as the primary method for identifying and quantifying cycloeicosane in complex mixtures. In a study examining fermented Pinellia ternate, cycloeicosane was detected as a lipid-soluble component, with a retention time (RT) of 10.034 minutes under specified chromatographic conditions . The compound’s relative abundance varied across fermentation protocols, highlighting its sensitivity to microbial activity.
Fermentation-Dependent Occurrence
Cycloeicosane’s presence in Pinellia ternate extracts differed significantly based on the microbial strains used during fermentation. For instance:
| Fermentation Process | Relative Percentage of Cycloeicosane (%) |
|---|---|
| CTFJ-Q | 0.87 ± 0.01 |
| CTFJ-H | Not detected |
| XJFJ | Not detected |
| MJFJ | Not detected |
| JMJFJ | Not detected |
Table 1: Variability in cycloeicosane content across fermentation methods .
This selectivity suggests that specific microbial taxa, such as Bacillus subtilis or Meyerozyma guillermondii, may influence cycloeicosane synthesis or degradation pathways. Principal component analysis (PCA) further identified cycloeicosane as a major contributor to the chemical profile of CTFJ-Q samples, underscoring its diagnostic value in differentiating fermentation outcomes .
Role in Lipid-Soluble Matrices and Biological Systems
Cycloeicosane’s hydrophobic nature positions it as a key component in lipid-soluble extracts, where it interacts with sterols, organic acids, and other non-polar compounds. In Pinellia ternate fermentations, cycloeicosane coexisted with alkanes like cyclododecane and nonacosane, forming a complex hydrocarbon network . Such mixtures may enhance the extract’s ability to solubilize bioactive molecules, though direct evidence of cycloeicosane’s pharmacological activity remains unexplored.
Comparative Analysis with Related Cycloalkanes
Cycloeicosane’s structural attributes distinguish it from smaller cyclic alkanes. For example:
-
Cyclododecane (): A 12-membered ring with higher industrial applicability due to its stability .
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Cyclohexane (): The smallest stable cycloalkane, widely used as a solvent .
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Eicosane (): A linear alkane with physical properties distinct from cycloeicosane’s cyclic conformation .
The absence of cycloeicosane in most fermentation samples (Table 1) contrasts with the ubiquitous presence of cyclododecane, suggesting divergent biochemical pathways or stability thresholds .
Implications for Industrial and Pharmacological Research
Cycloeicosane’s limited natural occurrence necessitates synthetic production for large-scale applications, though current literature lacks detailed protocols. Its utility in material science could exploit its conformational flexibility, potentially serving as a scaffold for supramolecular assemblies. In pharmacology, the compound’s ability to integrate into lipid bilayers warrants investigation into drug delivery mechanisms.
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